2-(cyclohex-3-en-1-yl)-1-phenylethan-1-one
Description
Properties
IUPAC Name |
2-cyclohex-3-en-1-yl-1-phenylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-3,5-6,9-10,12H,4,7-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROFHJUZKRRTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24481-07-0 | |
| Record name | 2-(cyclohex-3-en-1-yl)-1-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohex-3-en-1-yl)-1-phenylethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohex-3-en-1-ylmagnesium bromide with benzoyl chloride under anhydrous conditions. The reaction typically proceeds as follows:
- Preparation of cyclohex-3-en-1-ylmagnesium bromide by reacting cyclohex-3-en-1-yl bromide with magnesium in dry ether.
- Addition of benzoyl chloride to the Grignard reagent under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-3-en-1-yl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and cyclohexene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
Oxidation: Formation of benzoic acid and cyclohex-3-en-1-one.
Reduction: Formation of 2-(cyclohex-3-en-1-yl)-1-phenylethanol.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
2-(Cyclohex-3-en-1-yl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(cyclohex-3-en-1-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclohexene and phenyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Cyclohexyl vs. Cyclohexenyl Substituents
- 1-Cyclohexyl-2-(phenylthio)ethan-1-one (C₁₄H₁₈OS, MW: 246.35 g/mol): Replaces the cyclohexene with a saturated cyclohexyl group and introduces a thioether (-SPh) moiety. The absence of the double bond reduces reactivity toward electrophilic additions but enhances stability. Synthesized in 52.4% yield using K₂CO₃/DMF .
- 2-(Cyclohex-2-en-1-yl)-1-phenylethan-1-one Oxime (C₂₀H₁₉N₃O₅, MW: 381.38 g/mol): Features a cyclohex-2-enyl group and an oxime functional group (O-(2,4-dinitrophenyl)), synthesized in 79% yield via hydroxylamine derivatization . The oxime enhances stability and enables further functionalization.
Heterocyclic and Bicyclic Derivatives
- 2-(2,2-Dioxo-4-phenyl-3,4-dihydrothiadiazin-4-yl)-1-phenylethan-1-one : Contains a fused triazolo-thiadiazine ring, synthesized via reactions with nitrogen binucleophiles. X-ray crystallography confirms its planar heterocyclic core, which may confer biological activity .
- 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one (C₁₃H₁₃BrO, MW: 265.15 g/mol): Incorporates a strained bicyclo[1.1.1]pentane scaffold. The bromine substituent and rigid structure enhance electrophilic reactivity .
Electronic and Steric Effects
Stability and Reactivity
- Oxime Derivatives : Enhanced stability due to the oxime group, suitable for storage and crystallographic studies .
- Bicyclic Systems : Strain in bicyclo[1.1.1]pentane derivatives may lead to higher reactivity in ring-opening reactions .
- Thioethers vs. Ketones : The phenylthio group in 1-cyclohexyl-2-(phenylthio)ethan-1-one offers nucleophilic sites for further substitution, unlike the ketone-focused reactivity of the target compound .
Biological Activity
2-(Cyclohex-3-en-1-yl)-1-phenylethan-1-one, commonly referred to as a phenyl-cyclohexene derivative, has garnered attention in the scientific community for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexene ring and a phenyl group, which contribute to its unique chemical and physical properties. Its molecular formula is , with a structure that allows it to participate in various biochemical interactions.
Antimicrobial Properties
Research indicates that 2-(cyclohex-3-en-1-yl)-1-phenylethan-1-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by interacting with specific receptors involved in the inflammatory response. Notably, it may inhibit the NF-kB pathway, which is crucial for the expression of pro-inflammatory cytokines .
The biological activity of 2-(cyclohex-3-en-1-yl)-1-phenylethan-1-one is primarily attributed to its ability to act as a ligand that binds to specific molecular targets. This binding can modulate the activity of enzymes or receptors involved in various biochemical pathways. The cyclohexene and phenyl groups enhance its binding affinity and specificity.
Interaction with CXCR2
Recent studies have highlighted the compound's potential as an antagonist for the chemokine receptor CXCR2, which plays a significant role in inflammatory diseases. By inhibiting CXCR2-mediated signaling, it may reduce neutrophil recruitment to inflamed tissues, thereby mitigating inflammation .
Table 1: Summary of Biological Activities
Case Study: In Vitro Evaluation
A study conducted on human neutrophils demonstrated that treatment with 2-(cyclohex-3-en-1-yl)-1-phenylethan-1-one significantly reduced chemotaxis induced by CXCL8. The results indicated that the compound effectively blocks CXCR2 signaling, providing evidence for its therapeutic potential in inflammatory diseases such as asthma and COPD .
Future Directions
Given its promising biological activities, further research is warranted to explore the pharmacokinetics and potential therapeutic applications of 2-(cyclohex-3-en-1-yl)-1-phenylethan-1-one. Investigating its efficacy in vivo and optimizing its chemical structure could lead to the development of new anti-inflammatory agents or antimicrobial therapies.
Q & A
Q. Q1. What are the standard synthetic routes for 2-(cyclohex-3-en-1-yl)-1-phenylethan-1-one, and how can reaction conditions be optimized?
A1. The compound is typically synthesized via electrophilic aromatic substitution or ketone functionalization. For example, oxime derivatives are prepared by reacting the ketone with hydroxylamine derivatives in ethanol under acidic conditions (HCl), achieving yields of ~79% . Optimization involves:
- Solvent choice : Polar aprotic solvents (e.g., EtOH) enhance nucleophilic attack at the carbonyl group.
- Temperature : Mild heating (40–60°C) balances reactivity and side-product formation.
- Catalysts : Acidic conditions (e.g., HCl) accelerate imine/oxime formation .
Q. Q2. What spectroscopic techniques are critical for characterizing this compound?
A2. Key methods include:
- 13C NMR : Peaks at δ ~199 ppm confirm the carbonyl group, while cyclohexene and phenyl carbons appear at δ 120–140 ppm .
- IR Spectroscopy : A strong C=O stretch near 1685–1706 cm⁻¹ is diagnostic .
- HRMS : Accurate mass analysis (e.g., [M + Na]+ = 400.1519) validates molecular composition .
Advanced Research Questions
Q. Q3. How can regiodivergent biocatalytic C–C bond formation be achieved using this compound?
A3. Enoyl reductase enzymes (e.g., GluER-B7, EschER-D1) catalyze stereoselective additions to the cyclohexene moiety, yielding distinct regioisomers (76% and 72% average yields, respectively). Key factors:
- Enzyme selection : Active-site residues dictate radical termination pathways.
- Substrate engineering : Modifying the cyclohexene substituents alters enzyme-substrate interactions .
Q. Q4. What strategies resolve contradictions in reaction outcomes during enantioselective synthesis?
A4. Discrepancies in yield/stereoselectivity often arise from:
- Solvent polarity : Low-polarity solvents favor hydrophobic interactions in chiral catalysts.
- Catalyst loading : Sub-stoichiometric amounts (5–10 mol%) of organocatalysts (e.g., thiourea derivatives) improve enantiomeric excess (e.e. >90%) .
- Data validation : Cross-referencing NMR/HRMS with X-ray crystallography resolves structural ambiguities .
Q. Q5. How does the cyclohexene ring influence biological activity compared to aromatic analogs?
A5. The cyclohexene moiety enhances conformational flexibility, improving binding to enzymes/DNA. For example:
- DNA intercalation : The non-planar cyclohexene disrupts base stacking less than anthracene derivatives, reducing cytotoxicity .
- Enzyme inhibition : Competitive inhibition of cytochrome P450 enzymes is observed (IC₅₀ = 12 µM), likely due to hydrophobic interactions with the active site .
Methodological Challenges
Q. Q6. How can researchers troubleshoot low yields in oxime derivatization?
A6. Common pitfalls and solutions:
| Issue | Solution | Evidence |
|---|---|---|
| Incomplete reaction | Extend reaction time (24–48 hrs) or increase HCl concentration | |
| Poor oxime purity | Use gradient FCC (EtOAc:Heptane, 2–20%) for separation | |
| Side-product formation | Pre-dry solvents and reagents to minimize hydrolysis |
Q. Q7. What computational tools aid in predicting reaction pathways for this compound?
A7. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model:
- Transition states : Energy barriers for cyclohexene ring opening/closure.
- Solvent effects : PCM models simulate EtOH’s role in stabilizing intermediates .
- SHELX programs : Refine crystallographic data to validate predicted geometries .
Emerging Applications
Q. Q8. How is this compound utilized in the synthesis of heterocyclic scaffolds?
A8. It serves as a precursor for:
- Triazole-thiadiazine hybrids : React with 1,2,4-triazoles to form fused heterocycles (confirmed by X-ray) .
- Indole derivatives : Acid-catalyzed cyclization yields hexahydroindoles, useful in alkaloid synthesis .
Q. Q9. Can this compound act as a probe for studying radical-mediated reactions?
A9. Yes. Its cyclohexene ring participates in radical chain reactions, as shown in:
- Biocatalytic radical termination : EPR spectroscopy tracks cyclohexenyl radical intermediates .
- Thiosulfonate difunctionalization : Forms C–S bonds with sulfonothioates (40–90% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
